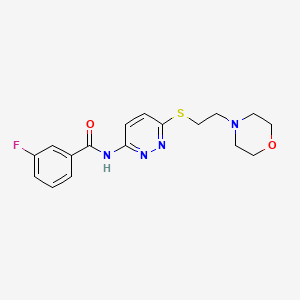

3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c18-14-3-1-2-13(12-14)17(23)19-15-4-5-16(21-20-15)25-11-8-22-6-9-24-10-7-22/h1-5,12H,6-11H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQCNUZTLLNNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development. This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to its anti-tubercular activity.

Biochemical Pathways

It’s known that anti-tubercular agents often interfere with the synthesis of cell walls or proteins in mycobacterium tuberculosis, or they may disrupt other essential processes in these bacteria.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM. This suggests that the compound may have a similar inhibitory effect on the growth of these bacteria.

Actividad Biológica

3-Fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound characterized by a complex structure that includes a fluorine atom, a morpholinoethyl thio group, and a pyridazine ring attached to a benzamide moiety. This compound belongs to the benzamide class, known for diverse biological activities and potential therapeutic applications. The unique combination of functional groups in this compound may confer distinct properties valuable in medicinal chemistry.

Antinociceptive Effects

Studies involving derivatives of 3-pyridazinone that carry morpholino and other moieties have indicated antinociceptive properties, suggesting applications in pain management. The presence of both the pyridazinone ring and the morpholine moiety in 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide raises interest in its potential pain-relieving effects.

Understanding the mechanism of action for 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is crucial for elucidating its pharmacological profile. Interaction studies can provide insights into how the compound interacts with biological targets at the molecular level. These studies often assess enzyme inhibition or receptor binding, which are essential for determining therapeutic uses.

Structural Comparison with Similar Compounds

The uniqueness of 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Different substitution pattern on the pyridazine ring |

| N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide | Piperidine instead of morpholine | Variation in nitrogen-containing ring structure |

| N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide | Indole core instead of pyridazine | Known for distinct biological activities |

The presence of both fluorine and thioether linkages may provide distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research in drug development.

The synthesis of 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. Key aspects include:

- Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

- Conditions : Careful control of reaction conditions (temperature, solvent choice, and reaction time) is critical for optimizing yields and purity.

Potential Applications

Given its structural features, 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide may serve as a lead compound for developing drugs targeting specific diseases such as cancer or neurological disorders. Its ability to undergo various chemical transformations makes it a candidate for further structural optimization in drug development.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

Pharmacological and Physicochemical Insights

Fluorine’s electronegativity may enhance binding affinity to polar residues in target proteins.

Morpholinoethyl vs. Other Thioether Groups: Morpholine’s oxygen and nitrogen atoms improve aqueous solubility compared to thienyl () or isoxazole () substituents, which are more lipophilic . Morpholine’s conformational flexibility may allow better adaptation to binding pockets than rigid heterocycles like thiazole () .

Pyridazine vs.

Thioether Linker :

- The thioether bridge in the target compound provides stability against hydrolysis compared to oxygen-based ethers, as seen in Example 122 () .

Research Implications

- Target Selectivity: The morpholinoethyl-thioether-pyridazine architecture may confer selectivity for kinases or GPCRs over analogs with bulkier groups (e.g., Example 122) .

- Solubility-Bioavailability Trade-off : While morpholine improves solubility, its polarity could reduce blood-brain barrier penetration compared to lipophilic analogs like VU0366248 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.